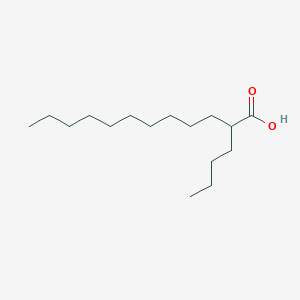

2-Butyldodecanoic acid

CAS No.:

Cat. No.: VC14366028

Molecular Formula: C16H32O2

Molecular Weight: 256.42 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H32O2 |

|---|---|

| Molecular Weight | 256.42 g/mol |

| IUPAC Name | 2-butyldodecanoic acid |

| Standard InChI | InChI=1S/C16H32O2/c1-3-5-7-8-9-10-11-12-14-15(16(17)18)13-6-4-2/h15H,3-14H2,1-2H3,(H,17,18) |

| Standard InChI Key | NELJNBHLVVOMLC-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCC(CCCC)C(=O)O |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

2-Butyldodecanoic acid (CAS 25354-95-4) is systematically named as 2-butyldodecanoic acid under IUPAC conventions . Its molecular formula, , corresponds to a molecular weight of 256.43 g/mol . The compound’s structure consists of a dodecanoic acid backbone modified by a butyl group (-CH) at the second carbon, introducing steric hindrance and altering physical properties compared to linear analogs like lauric acid (dodecanoic acid) .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Number | 25354-95-4 | |

| Molecular Formula | ||

| Molecular Weight | 256.43 g/mol | |

| IUPAC Name | 2-butyldodecanoic acid | |

| SMILES | CCCCCCCCCCC(C(=O)O)CCCC | |

| InChIKey | NELJNBHLVVOMLC-UHFFFAOYSA-N |

Comparative Analysis with Linear Analogs

Synthesis and Industrial Production

Direct Alkylation Strategies

Biological and Industrial Applications

Surfactant and Lubricant Formulations

The branched structure enhances solubility in nonpolar media, making 2-butyldodecanoic acid a candidate for biodegradable surfactants or lubricant additives. Comparative studies show that branching improves low-temperature fluidity in industrial oils, a property critical for automotive applications .

Future Research Directions

-

Thermophysical Characterization: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are needed to elucidate melting behavior and thermal stability.

-

Toxicological Profiling: Acute and chronic toxicity studies in model organisms would clarify environmental and health impacts.

-

Process Optimization: Developing continuous-flow synthesis platforms could enhance yield and scalability for industrial production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume